![molecular formula C16H13NO3 B2500788 Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate CAS No. 225657-76-1](/img/structure/B2500788.png)
Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate
Overview
Description
Scientific Research Applications
Difluoromethylation Processes
This compound could potentially be used in difluoromethylation processes . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . This process is based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S .
C–H Functionalization
The compound could be used in Rh(iii)-catalyzed, hydrazine-directed C–H functionalization . This process provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .
Biological Potential of Indole Derivatives
The compound could potentially be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Lasing Applications
The compound could potentially be used in lasing applications . The compound was synthesized for lasing applications and showed potential for different or improved optoelectronic characteristics .
Protodeboronation
The compound could potentially be used in protodeboronation processes . Protodeboronation is a process that involves the removal of a boron group from an organic molecule .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPSWJWZGRZCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate |
Synthesis routes and methods
Procedure details
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